4-Chloro-7-fluoro-8-methylquinoline 4-Chloro-7-fluoro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 1065093-51-7
VCID: VC5948591
InChI: InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3
SMILES: CC1=C(C=CC2=C(C=CN=C12)Cl)F
Molecular Formula: C10H7ClFN
Molecular Weight: 195.62

4-Chloro-7-fluoro-8-methylquinoline

CAS No.: 1065093-51-7

Cat. No.: VC5948591

Molecular Formula: C10H7ClFN

Molecular Weight: 195.62

* For research use only. Not for human or veterinary use.

4-Chloro-7-fluoro-8-methylquinoline - 1065093-51-7

Specification

CAS No. 1065093-51-7
Molecular Formula C10H7ClFN
Molecular Weight 195.62
IUPAC Name 4-chloro-7-fluoro-8-methylquinoline
Standard InChI InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3
Standard InChI Key UEBSVPPIWTWSHI-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C(C=CN=C12)Cl)F

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound’s quinoline backbone features a chlorine atom at position 4, fluorine at position 7, and a methyl group at position 8 (Figure 1). This arrangement is critical for its electronic and steric interactions, influencing reactivity and binding affinity in biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₇ClFNPubChemLite
SMILESCC1=C(C=CC2=C(C=CN=C12)Cl)FPubChemLite
InChI KeyUEBSVPPIWTWSHI-UHFFFAOYSA-NPubChemLite
Predicted Collision Cross Section (Ų)135.3 ([M+H]+)PubChemLite

The methyl group at position 8 introduces steric hindrance, potentially limiting rotational freedom and enhancing metabolic stability compared to analogs with substituents at position 2 .

Synthesis and Production

Synthetic Routes

While no direct literature exists for this specific isomer, general quinoline synthesis strategies suggest plausible pathways:

  • Skraup Reaction: Cyclization of 8-methyl-substituted aniline derivatives with glycerol and sulfuric acid, followed by halogenation.

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones bearing the methyl group, succeeded by chlorination and fluorination.

Industrial-scale production remains undocumented, though optimized cyclization and halogenation protocols are likely employed to ensure yield and purity .

Physicochemical Properties

Predicted and Experimental Data

PubChemLite provides collision cross-section (CCS) values via ion mobility spectrometry (Table 2), critical for mass spectrometry identification. Boiling points and densities are inferred from analogs due to limited experimental data.

Table 2: Physicochemical Profile

PropertyValue/EstimateBasis of Estimation
Molecular Weight195.62 g/molPubChemLite
Boiling Point~270°CAnalogous quinolines
Density~1.31 g/cm³Similar halogenated compounds
pKa3.20 ± 0.50Computational prediction

The low pKa suggests moderate acidity, likely due to electron-withdrawing effects from chlorine and fluorine .

Biological and Industrial Applications

Table 3: Comparative Bioactivity of Quinoline Derivatives

CompoundTargetEfficacy
4-Chloro-7-fluoro-8-methylquinolineDNA gyrase (predicted)Not experimentally tested
CiprofloxacinDNA gyraseIC₅₀: 0.1 µg/mL

Industrial Uses

  • Agrochemicals: As a precursor for herbicides and pesticides.

  • Dyes and Polymers: Electron-deficient aromatic systems enable chromophore development .

Challenges and Future Directions

The absence of peer-reviewed studies on 4-chloro-7-fluoro-8-methylquinoline underscores the need for:

  • Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

  • Toxicological Profiling: Assessing environmental and human health impacts.

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